molecular formula C14H12N4O B5059906 1-benzyl-N-nitroso-1H-benzimidazol-2-amine

1-benzyl-N-nitroso-1H-benzimidazol-2-amine

Cat. No. B5059906
M. Wt: 252.27 g/mol
InChI Key: AEBATSBJPQQUKI-UHFFFAOYSA-N
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Description

1-benzyl-N-nitroso-1H-benzimidazol-2-amine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of benzimidazole and has a nitroso group attached to it, which makes it a potent tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-nitroso-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can lead to oxidative stress, which can induce apoptosis or cell death in cancer cells. Additionally, the compound has been shown to bind to DNA and inhibit its replication, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-N-nitroso-1H-benzimidazol-2-amine have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, inhibit DNA replication, and generate ROS within cells. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of cytokines in immune cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-benzyl-N-nitroso-1H-benzimidazol-2-amine is its potent anticancer activity, making it a valuable tool for cancer research. Additionally, its fluorescent properties make it useful for imaging biological systems. However, the compound has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.

Future Directions

There are many future directions for the study of 1-benzyl-N-nitroso-1H-benzimidazol-2-amine. One area of research is the development of more stable and soluble derivatives of the compound that can be used in a wider range of experiments. Additionally, the compound's potential as a fluorescent probe for imaging biological systems could be further explored. Finally, the compound's mechanism of action could be further elucidated to better understand its anticancer activity and potential therapeutic applications.
Conclusion:
1-benzyl-N-nitroso-1H-benzimidazol-2-amine is a synthetic compound that has shown great potential for scientific research. Its potent anticancer activity and fluorescent properties make it a valuable tool in cancer research and imaging biological systems. While there are limitations to its stability and solubility, the compound's potential for future research is vast, and further study is needed to fully understand its mechanism of action and therapeutic applications.

Synthesis Methods

The synthesis of 1-benzyl-N-nitroso-1H-benzimidazol-2-amine involves the reaction of benzimidazole with benzyl chloride and sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through a series of steps, including the formation of a diazonium salt, which is then coupled with benzimidazole to form the final product. The synthesis method has been optimized to produce high yields of the compound, making it readily available for scientific research.

Scientific Research Applications

1-benzyl-N-nitroso-1H-benzimidazol-2-amine has been used in various scientific research studies to investigate its potential applications in different fields. One of the primary applications of this compound is in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-17-16-14-15-12-8-4-5-9-13(12)18(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBATSBJPQQUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NN=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332228
Record name N-(1-benzylbenzimidazol-2-yl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1-benzylbenzimidazol-2-yl)nitrous amide

CAS RN

53114-91-3
Record name N-(1-benzylbenzimidazol-2-yl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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